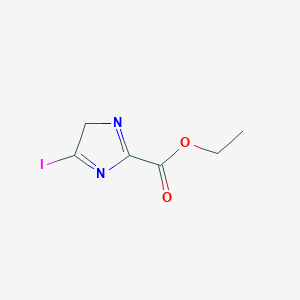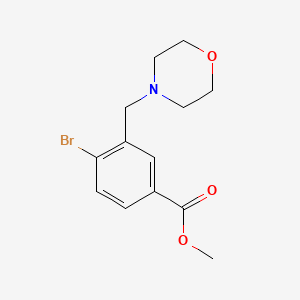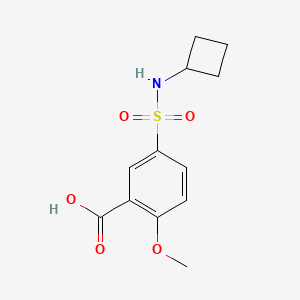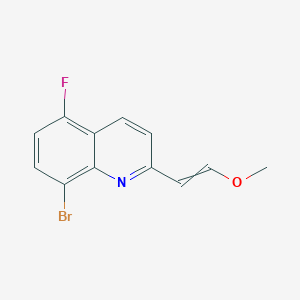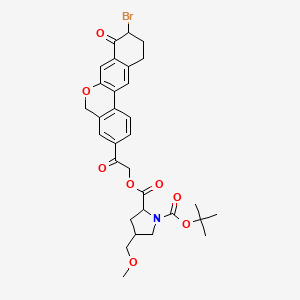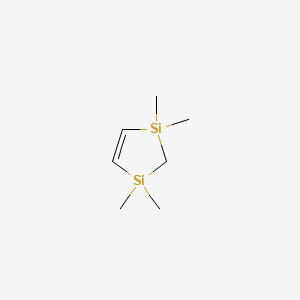
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- is a chemical compound with the molecular formula C7H16Si2 and a molecular weight of 156.37 g/mol This compound is characterized by a five-membered ring containing two silicon atoms and four methyl groups attached to the silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetramethyl-1,2-disilacyclobutane with photochemically generated methylene . This reaction typically requires specific conditions such as controlled temperature and light exposure to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of different silicon-hydride compounds.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds. Substitution reactions can result in a wide range of functionalized silicon-containing molecules.
Wissenschaftliche Forschungsanwendungen
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various silicon-containing compounds and materials.
Biology: The compound’s unique properties make it a valuable tool in studying silicon-based biochemistry and potential biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetramethyl-4,5-bis(trimethylsilyl)-1,3-disilacyclopent-4-ene
- 1,1,2,2-Tetramethyl-1,2-disilacyclobutane
Uniqueness
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- is unique due to its specific ring structure and the presence of two silicon atoms. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5927-28-6 |
|---|---|
Molekularformel |
C7H16Si2 |
Molekulargewicht |
156.37 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-2H-1,3-disilole |
InChI |
InChI=1S/C7H16Si2/c1-8(2)5-6-9(3,4)7-8/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
OQHZDVQZNCVSCV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Si](C=C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
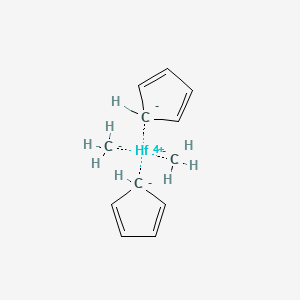
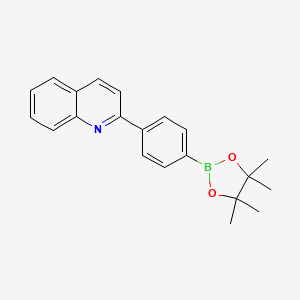
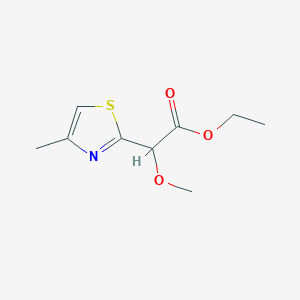
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
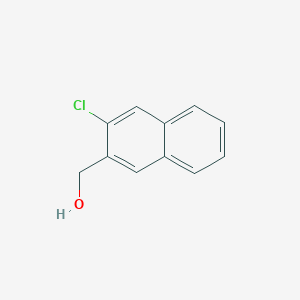
![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)
